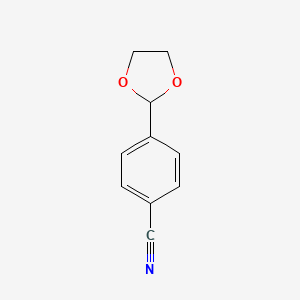

4-(1,3-Dioxolan-2-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQCWAXQJVTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380923 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66739-89-7 | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-dioxolan-2-yl)benzonitrile from 4-formylbenzonitrile. The protection of the aldehyde functional group as a cyclic acetal is a critical transformation in multi-step organic synthesis, preventing its participation in undesired side reactions. This document delves into the mechanistic underpinnings of the reaction, offers a field-proven, step-by-step experimental protocol, and details the necessary analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic procedure.

Introduction: The Strategic Importance of Aldehyde Protection

In the landscape of complex organic synthesis, the selective reactivity of functional groups is paramount. The aldehyde group in 4-formylbenzonitrile is a versatile reactive site, susceptible to nucleophilic attack, oxidation, and reduction.[1] However, this reactivity can be a liability when chemical modifications are desired elsewhere in the molecule, such as at the nitrile group. To orchestrate a successful synthetic strategy, it is often necessary to temporarily "mask" or "protect" the aldehyde.

The formation of a 1,3-dioxolane is a robust and widely employed method for protecting aldehydes and ketones.[1] This process involves the acid-catalyzed reaction of the carbonyl compound with ethylene glycol to form a cyclic acetal.[1] The resulting 1,3-dioxolane is stable to a wide array of reagents and reaction conditions, including organometallic reagents, hydrides, and basic conditions.[2] The aldehyde can be readily regenerated by acid-catalyzed hydrolysis, making this a highly effective and reversible protective strategy.[3] The target molecule, this compound, is therefore a key intermediate in the synthesis of more complex molecules where the nitrile functionality is to be manipulated while the aldehyde is preserved for later transformations.

Mechanistic Insights: The Chemistry of Acetal Formation

The synthesis of this compound from 4-formylbenzonitrile and ethylene glycol is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. The reaction is an equilibrium process, and specific measures are taken to drive it towards the product.[4]

The Role of the Acid Catalyst:

An acid catalyst, typically p-toluenesulfonic acid (p-TSA), is essential for this transformation.[5] While other acids can be used, p-TSA is often preferred due to its solid nature, which makes it easy to handle, and its high acidity in organic solvents.[5][6] The catalyst's role is to protonate the carbonyl oxygen of 4-formylbenzonitrile. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[5]

Step-by-Step Mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-formylbenzonitrile by the acid catalyst (p-TSA). This step generates a resonance-stabilized carbocation, significantly enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the ethylene glycol moiety. This is an intramolecular or solvent-mediated process.

-

Formation of a Hemiacetal: Deprotonation of the oxonium ion yields a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

-

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the stable 1,3-dioxolane product, this compound.

To ensure a high yield of the desired product, the equilibrium of this reversible reaction must be shifted to the right.[4] This is typically achieved by removing the water formed as a byproduct during the reaction.[4] A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.[4][7]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed procedure for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled as needed.

Reagents and Equipment

| Reagent/Equipment | Details |

| 4-Formylbenzonitrile | 98% purity |

| Ethylene Glycol | Anhydrous, 99.8% purity |

| p-Toluenesulfonic acid monohydrate | 98.5% purity |

| Toluene | Anhydrous, 99.8% purity |

| Saturated Sodium Bicarbonate Solution | |

| Brine (Saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate | |

| Round-bottom flask (250 mL) | |

| Dean-Stark apparatus | [7] |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel (250 mL) | |

| Rotary evaporator |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzonitrile (10.0 g, 76.2 mmol).

-

Addition of Reagents: Add toluene (150 mL), ethylene glycol (6.3 mL, 7.0 g, 113 mmol, 1.5 equivalents), and p-toluenesulfonic acid monohydrate (0.145 g, 0.76 mmol, 0.01 equivalents).

-

Assembly of Apparatus: Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.[7] Ensure all joints are properly sealed.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4] The reaction progress can be monitored by the amount of water collected. Continue refluxing until no more water is collected in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is approximately 1.37 mL.

-

Reaction Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution (50 mL) to neutralize the p-toluenesulfonic acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

Purification

The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Data Presentation and Characterization

Quantitative Data Summary

| Parameter | Value |

| Mass of 4-Formylbenzonitrile | 10.0 g |

| Moles of 4-Formylbenzonitrile | 76.2 mmol |

| Volume of Ethylene Glycol | 6.3 mL |

| Moles of Ethylene Glycol | 113 mmol |

| Mass of p-TSA monohydrate | 0.145 g |

| Moles of p-TSA monohydrate | 0.76 mmol |

| Volume of Toluene | 150 mL |

| Reaction Time | 3-5 hours |

| Theoretical Yield | 13.3 g |

| Expected Yield | >90% |

Analytical Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetal proton, and the ethylene glycol protons. Based on the data for the isomeric 3-(1,3-dioxolan-2-yl)benzonitrile[8], the following peaks are anticipated (in CDCl₃):

-

A singlet for the acetal proton (CH) around δ 5.8 ppm.

-

A multiplet for the four protons of the dioxolane ring (OCH₂CH₂O) around δ 4.0-4.2 ppm.

-

Two doublets for the four aromatic protons in the para-substituted ring, likely in the range of δ 7.5-7.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the nitrile carbon, the aromatic carbons, the acetal carbon, and the carbons of the dioxolane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. The characteristic nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. The strong C-O stretches of the acetal will be prominent in the 1000-1200 cm⁻¹ region. Importantly, the spectrum should show the absence of a strong carbonyl (C=O) stretch from the starting material, which would typically appear around 1700 cm⁻¹.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-formylbenzonitrile is a straightforward and high-yielding procedure that exemplifies a crucial strategy in organic synthesis: the protection of a reactive functional group. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable intermediate. The use of an acid catalyst and the azeotropic removal of water are key to achieving a successful outcome. The analytical techniques outlined in this guide provide a robust framework for verifying the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations.

References

- ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- Patsnap Eureka. (n.d.). Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.

- ChemicalBook. (n.d.). 3-(1,3-Dioxolan-2-yl)benzonitrile, 97% synthesis.

- Sigma-Aldrich. (n.d.). 4-Formylbenzonitrile 95.

- ResearchGate. (2016). Catalyst for acetalization?

- National Institutes of Health. (2025). Photocatalytic synthesis of ethylene glycol and hydrogen from methyl tert-butyl ether.

- ResearchGate. (n.d.). Scheme 16 Synthesis of...

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Google Patents. (n.d.). Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane.

- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.

- ResearchGate. (2017). How can I purify impure benzonitrile?

- Chemistry Stack Exchange. (2021). Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals.

- ChemicalBook. (n.d.). 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum.

- JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.

-

MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][9][10]oxathiin-4-ones and 4H-Benzo[d][9][10]dioxin-4-ones. Retrieved from

- ResearchGate. (2025). The Model of Catalytic Reactor of Ethylene Glycol Production.

- Wikipedia. (n.d.). p-Toluenesulfonic acid.

- Royal Society of Chemistry. (n.d.). Emerging catalysts for the ambient synthesis of ethylene glycol from CO2 and its derivatives.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- National Institutes of Health. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones.

- Wikipedia. (n.d.). Dean–Stark apparatus.

- ResearchGate. (2025). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.

- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.

- Royal Society of Chemistry. (n.d.). Dean-Stark apparatus.

- Google Patents. (n.d.). Method for preparing benzonitrile compound.

- Fiveable. (n.d.). p-Toluenesulfonic Acid Definition.

- YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.

- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.

- Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.

- MDPI. (2023). Dehydrogenation of Diethylene Glycol to Para-Dioxanone over Cu/SiO 2 Catalyst: Effect of Structural and Surface Properties.

- ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.

- Unknown Source. (n.d.). compared using 13C nmr spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 5. fiveable.me [fiveable.me]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 8. 3-(1,3-Dioxolan-2-yl)benzonitrile, 97% synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)benzonitrile, a key synthetic intermediate in organic chemistry and pharmaceutical development. The document details its chemical identity, including its IUPAC name and CAS number, and presents a thorough exploration of its synthesis, physicochemical properties, and significant applications. Emphasis is placed on the strategic use of the 1,3-dioxolane moiety as a protecting group for the aldehyde functionality of 4-cyanobenzaldehyde, a critical transformation that enables a wide range of subsequent chemical modifications. This guide offers field-proven insights and detailed experimental protocols, intended to equip researchers and drug development professionals with the essential knowledge for the effective utilization of this versatile compound.

Chemical Identity and Properties

This compound is a bifunctional organic molecule that incorporates both a nitrile group and a cyclic acetal. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecular architectures.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 66739-89-7[1] |

| Molecular Formula | C₁₀H₉NO₂[1] |

| Molecular Weight | 175.18 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and toluene. |

The Synthetic Rationale: Strategic Protection of a Key Functional Group

The synthesis of this compound is a prime example of the strategic use of protecting groups in organic synthesis. The aldehyde group in the starting material, 4-cyanobenzaldehyde, is highly reactive and would interfere with many chemical transformations targeting other parts of the molecule. The conversion of the aldehyde to a 1,3-dioxolane (a cyclic acetal) effectively "masks" its reactivity, rendering it stable to a variety of reaction conditions, particularly those involving nucleophiles and bases.

The selection of the 1,3-dioxolane as a protecting group is deliberate. It is readily formed under acidic conditions and, crucially, is stable to a wide range of reagents that would otherwise react with an aldehyde. Furthermore, the protecting group can be efficiently removed (deprotection) under aqueous acidic conditions to regenerate the aldehyde functionality when desired. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Synthesis of this compound: An Experimental Protocol

The following protocol is a robust and widely applicable method for the synthesis of this compound, adapted from established procedures for analogous compounds[2].

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials and Reagents:

-

4-Cyanobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyanobenzaldehyde, ethylene glycol (typically 1.5 to 2.0 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents), and a sufficient volume of toluene to allow for efficient stirring and reflux.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal. Continue the reflux until no more water is collected in the trap (typically several hours).

-

Reaction Quenching and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash the organic layer with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The aromatic protons will appear as a set of doublets in the aromatic region (typically δ 7.5-7.8 ppm). The methine proton of the dioxolane ring will be a singlet at approximately δ 5.8 ppm. The four equivalent protons of the ethylene glycol moiety will appear as a multiplet or two multiplets in the region of δ 4.0-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the nitrile group (around δ 118-120 ppm), the aromatic carbons, the acetal carbon (around δ 102-104 ppm), and the carbons of the dioxolane ring (around δ 65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for confirming the presence of key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The C-O stretching vibrations of the acetal group will be visible in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (around 1700 cm⁻¹) confirms the completion of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 175, confirming the molecular formula.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected aldehyde and a nitrile group allows for a variety of selective chemical transformations.

Elaboration of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores in many drugs.

Deprotection and Reaction of the Aldehyde

Following transformations at the nitrile position or elsewhere in the molecule, the dioxolane protecting group can be removed to unmask the aldehyde. This aldehyde can then undergo a wide range of reactions, including:

-

Reductive amination: to form secondary or tertiary amines.

-

Wittig reaction: to form alkenes.

-

Grignard and organolithium additions: to form secondary alcohols.

-

Oxidation: to form a carboxylic acid.

Role in the Synthesis of Bioactive Molecules

The structural motif present in this compound is found in various compounds investigated for their biological activity. For instance, derivatives of 1,3-dioxolane have been explored as modulators of multidrug resistance in cancer therapy. The benzonitrile moiety itself is a common feature in many pharmaceuticals.

Workflow for the Utilization of this compound in Synthesis:

A generalized synthetic workflow starting from this compound.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its preparation via the protection of 4-cyanobenzaldehyde is a straightforward and efficient process. The differential reactivity of its two functional groups allows for a wide range of selective transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. This guide provides the necessary foundational knowledge for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C10H9NO2). Available from: [Link]

Sources

An In-depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Dioxolan-2-yl)benzonitrile is a versatile bifunctional organic molecule that serves as a valuable building block in modern medicinal chemistry and materials science. Its structure incorporates a protected aldehyde in the form of a dioxolane ring and a reactive nitrile group on a benzene scaffold. This unique combination allows for sequential and site-selective chemical modifications, making it an attractive intermediate for the synthesis of complex molecular architectures. The dioxolane moiety acts as a stable protecting group for the formyl group, which can be readily deprotected under acidic conditions to reveal the aldehyde for further reactions. The nitrile group, on the other hand, can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications in drug discovery and development.

Nomenclature and Structural Information

-

IUPAC Name: this compound[1]

-

CAS Number: 66739-89-7[1]

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.18 g/mol [1]

-

Synonyms: 2-(4-Cyanophenyl)-1,3-dioxolane, 4-Cyanobenzaldehyde ethylene acetal[1]

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 66739-89-7 |

| IUPAC Name | This compound |

Physical and Chemical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, its properties can be inferred from its structure and data for analogous compounds.

-

Appearance: Expected to be a white to off-white solid at room temperature.

-

Melting Point: A melting point of 73-77 °C has been reported by some commercial suppliers.

-

Boiling Point: Due to its molecular weight and aromatic nature, a relatively high boiling point is expected, likely above 250 °C at atmospheric pressure.

-

Solubility: Based on the properties of benzonitrile and other similar aromatic compounds, it is expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.[2]

-

Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.

-

Aromatic Protons (AA'BB' system): Two doublets in the aromatic region (typically δ 7.5-7.8 ppm), corresponding to the four protons on the benzene ring.

-

Methine Proton (-O-CH-O-): A singlet at approximately δ 5.8 ppm.

-

Methylene Protons (-O-CH₂-CH₂-O-): A multiplet or two multiplets around δ 4.0-4.2 ppm, corresponding to the four protons of the ethylene glycol unit.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Nitrile Carbon (-C≡N): A signal in the range of δ 118-120 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm). The carbon attached to the nitrile group and the carbon attached to the dioxolane ring will have distinct chemical shifts.

-

Methine Carbon (-O-CH-O-): A signal around δ 102-104 ppm.

-

Methylene Carbons (-O-CH₂-CH₂-O-): A signal around δ 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

-

C-O Stretch (Acetal): Strong bands in the region of 1050-1150 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of fragments from the dioxolane ring and potentially the nitrile group.

Synthesis

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 4-cyanobenzaldehyde with ethylene glycol.[4] This reaction is typically carried out in a non-polar solvent like toluene with azeotropic removal of water to drive the equilibrium towards the product.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1,3-Dioxolan-2-yl)benzonitrile

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-(1,3-Dioxolan-2-yl)benzonitrile. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and quality control. This document synthesizes theoretical predictions with empirical data from analogous structures to offer a comprehensive spectroscopic profile.

The molecular structure of this compound, with the systematic atom numbering used for NMR assignments, is presented below.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 66739-89-7) is a bifunctional molecule featuring a benzonitrile moiety and a 1,3-dioxolane ring. The benzonitrile group is a common pharmacophore, while the dioxolane serves as a protecting group for the aldehyde functionality of the parent 4-cyanobenzaldehyde. This acetal linkage is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, a property often exploited in multi-step organic synthesis.

The spectroscopic analysis of this molecule relies on the distinct signatures of its constituent parts: the para-substituted aromatic ring, the nitrile group, and the dioxolane ring. ¹H NMR spectroscopy will reveal the chemical environment of the protons, ¹³C NMR will identify the unique carbon atoms, and IR spectroscopy will confirm the presence of key functional groups.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the acetal proton, and the methylene protons of the dioxolane ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing nitrile group, leading to a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.60 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the dioxolane group and are shifted downfield, though to a lesser extent than H-2' and H-6'. They appear as a doublet due to coupling with H-2' and H-6'. |

| ~5.85 | Singlet (s) | 1H | H-2 | This is the acetal proton, which is deshielded by two adjacent oxygen atoms, resulting in a significant downfield shift. It appears as a singlet as there are no adjacent protons. |

| ~4.10 | Multiplet (m) | 4H | H-4, H-5 | These methylene protons of the dioxolane ring are chemically equivalent and are expected to show a complex multiplet pattern. |

Experimental Insights and Causality

-

Solvent Choice: CDCl₃ is a common choice for non-polar to moderately polar compounds, offering good solubility and a clean spectral window.

-

Aromatic Region: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often simplifies to two doublets, especially at higher field strengths. The electron-withdrawing nature of the nitrile group (-CN) deshields the ortho protons (H-2', H-6') more significantly than the meta protons (H-3', H-5').

-

Acetal Proton: The singlet at ~5.85 ppm is a key diagnostic peak for the 2-substituted-1,3-dioxolane moiety. Its integration value of 1H confirms the presence of a single proton in this unique chemical environment.

-

Dioxolane Protons: The four protons on the dioxolane ring (H-4 and H-5) are often isochronous, leading to a single multiplet. Their chemical shift around 4.10 ppm is characteristic of protons on carbons attached to an oxygen atom in a five-membered ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~143 | C-1' | A quaternary carbon attached to the dioxolane group. Its chemical shift is influenced by the aromatic ring and the adjacent oxygen atoms of the dioxolane. |

| ~132 | C-2', C-6' | Aromatic carbons ortho to the nitrile group. |

| ~128 | C-3', C-5' | Aromatic carbons meta to the nitrile group. |

| ~118 | C≡N | The carbon of the nitrile group typically resonates in this region. |

| ~112 | C-4' | A quaternary carbon attached to the nitrile group. |

| ~102 | C-2 | The acetal carbon, significantly deshielded by two oxygen atoms. |

| ~65 | C-4, C-5 | The equivalent methylene carbons of the dioxolane ring. |

Expertise in Spectral Interpretation

-

Quaternary Carbons: The spectrum will feature three low-intensity signals corresponding to the non-protonated carbons of the benzene ring (C-1', C-4') and the nitrile carbon. The acetal carbon (C-2) will also be a quaternary-like singlet in a proton-decoupled spectrum.

-

Symmetry: Due to the molecule's symmetry, the pairs of aromatic carbons (C-2'/C-6', C-3'/C-5') and the two methylene carbons of the dioxolane ring (C-4/C-5) are chemically equivalent, each giving rise to a single peak.

-

Chemical Shift Ranges: The predicted chemical shifts are based on established ranges for similar functional groups. Aromatic carbons typically appear between 110-150 ppm, the nitrile carbon around 118 ppm, the acetal carbon between 95-105 ppm, and the sp³ carbons of the dioxolane ring around 65 ppm.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitrile, aromatic, and ether linkages.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2980-2850 | Medium | C-H stretch | Aliphatic C-H (dioxolane) |

| ~2230-2210 | Strong, sharp | C≡N stretch | Nitrile |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |

| ~1200-1000 | Strong | C-O stretch | Acetal (C-O-C) |

Trustworthiness of IR Assignments

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption around 2225 cm⁻¹ corresponding to the C≡N stretching vibration.[3] Its presence is a definitive indicator of the nitrile functional group.

-

Aromatic Region: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C in-ring stretching vibrations typically give rise to two bands around 1600 and 1500 cm⁻¹.

-

Acetal C-O Stretches: The strong bands in the 1200-1000 cm⁻¹ region are characteristic of the C-O-C stretching vibrations of the acetal group in the dioxolane ring. This region can be complex, but the presence of strong absorptions here is a key confirmatory feature.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of this compound.

Detailed Methodologies

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence, typically with 8-16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities.

-

Identify the peak positions in the ¹³C NMR spectrum.

-

B. IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (~1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks with their wavenumbers.

-

Conclusion

The spectroscopic characterization of this compound is straightforward using modern analytical techniques. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a detailed and self-validating system for confirming the structure and purity of this compound. The key diagnostic features are the AA'BB' system in the aromatic region of the ¹H NMR spectrum, the characteristic acetal proton signal, the distinct nitrile stretch in the IR spectrum, and the unique set of signals in the ¹³C NMR spectrum. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this versatile chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChemLite. This compound (C10H9NO2). [Link]

-

University of Regensburg. 13C-NMR. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

SpectraBase. 1,3-Dioxolane. [Link]

-

University of Puget Sound. 13C NMR.pdf. [Link]

Sources

The Solubility Profile of 4-(1,3-Dioxolan-2-yl)benzonitrile: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3-Dioxolan-2-yl)benzonitrile, a key building block in contemporary medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, predictive methodologies, and experimental protocols to empower researchers in drug discovery and development. By examining the structural features of the molecule and drawing parallels with the well-characterized parent compound, benzonitrile, we offer a robust framework for understanding and predicting its behavior in various organic solvents. This document is intended to serve as a practical resource for scientists navigating the challenges of formulation, process development, and preclinical assessment.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, governs a multitude of critical processes.[1] In the realm of drug development, an optimal solubility profile is essential for:

-

Formulation Development: Achieving the desired drug concentration in a dosage form is contingent on its solubility in appropriate excipients and solvent systems.

-

Process Chemistry: Efficient purification, crystallization, and reaction kinetics during synthesis are heavily reliant on the solubility of intermediates and the final active pharmaceutical ingredient (API) in various organic solvents.

-

Bioavailability: For oral and parenteral administration, the drug must dissolve in physiological fluids to be absorbed into systemic circulation.

-

Toxicology Studies: The preparation of dosing solutions for in vitro and in vivo toxicological assessments requires an understanding of the compound's solubility in relevant vehicles.

This compound (C₁₀H₉NO₂) is a versatile synthetic intermediate.[2][3] Its structure, featuring a polar nitrile group and a moderately polar dioxolane ring attached to a non-polar benzene core, presents an interesting case study in solubility. This guide will dissect the factors governing its dissolution in organic solvents.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[1] The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more rigorous analysis involves considering the intermolecular forces between the solute and solvent molecules.

Molecular Structure and Polarity

The this compound molecule can be deconstructed into three key components, each contributing to its overall polarity and solubility characteristics:

-

Benzene Ring: This aromatic core is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

-

Nitrile Group (-C≡N): The cyano group is highly polar and acts as a hydrogen bond acceptor.[4][5] This functional group enhances solubility in polar aprotic and protic solvents.

-

1,3-Dioxolane Ring: This cyclic acetal is a moderately polar feature. The ether-like oxygen atoms can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

The interplay of these structural motifs suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of varying polarities.

The Role of the Parent Compound: Benzonitrile

Insights into the solubility of this compound can be gleaned from its parent compound, benzonitrile (C₇H₅N). Benzonitrile is a colorless liquid that is miscible with many organic solvents, including ethanol, diethyl ether, acetone, and benzene.[6] It is sparingly soluble in water.[6] The introduction of the 1,3-dioxolane group is expected to increase the polarity of the molecule, potentially enhancing its solubility in more polar organic solvents compared to benzonitrile.

Predictive Approaches to Solubility Assessment

In the early stages of drug development, computational models can provide rapid, cost-effective estimations of solubility.[7][8][9][10] These in-silico methods are valuable for prioritizing compounds and guiding experimental design.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate a molecule's structural features with its physicochemical properties, including solubility. These models are trained on large datasets of experimentally determined solubility values. While a specific QSPR model for this compound may not be available, general-purpose models can provide useful predictions.

Thermodynamic Models

Thermodynamic models, such as the General Solubility Equation (GSE), offer a more physics-based approach to solubility prediction.[1] These models often require input parameters such as the compound's melting point and octanol-water partition coefficient (logP).

Experimental Determination of Solubility: A Practical Guide

While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The choice of method depends on the required accuracy, throughput, and the stage of development.

Equilibrium Solubility Method (Shake-Flask)

This is the most common and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes saturated, a prerequisite for determining the maximum solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[1]

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1]

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the equilibrium shake-flask solubility method.

High-Throughput Screening (HTS) Methods

For early-stage discovery, HTS methods can rapidly assess the solubility of a large number of compounds in various solvents. These methods are typically miniaturized and automated. Examples include kinetic solubility assays that measure the precipitation of a compound from a stock solution.

Expected Solubility Profile of this compound in Common Organic Solvents

Based on its molecular structure, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar benzene ring will interact favorably, but the polar nitrile and dioxolane groups will limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nitrile and dioxolane groups will have strong dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule. |

Conclusion

References

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. PubChem. Available at: [Link]

-

Benzonitrile. Solubility of Things. Available at: [Link]

-

benzonitrile. Chemical Database. Available at: [Link]

-

Benzonitrile. Sciencemadness Wiki. Available at: [Link]

-

This compound (C10H9NO2). PubChemLite. Available at: [Link]

-

Mutual Solubility of Water and Nitriles. American Chemical Society. Available at: [Link]

-

Solvent Effect on the Electronic Polarizability of Benzonitrile. ResearchGate. Available at: [Link]

-

Solvent: benzonitrile. University of Rochester. Available at: [Link]

-

20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]

-

Nitrile. Wikipedia. Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. Available at: [Link]

-

Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis. Available at: [Link]

-

Structures of organic nitrile solvents showing the separated bonds, for... ResearchGate. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]

-

The Crucial Role of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-(1,3,2-dioxaborolan-2-yl)benzonitrile. Chemsrc. Available at: [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H9NO2 | CID 2778428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benzonitrile [chemister.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. chemrxiv.org [chemrxiv.org]

A Technical Guide to 4-(1,3-Dioxolan-2-yl)benzonitrile: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(1,3-Dioxolan-2-yl)benzonitrile in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount to the efficient synthesis of complex molecular architectures. This compound emerges as a valuable intermediate, uniquely possessing a latent aldehyde functionality protected as a dioxolane and a synthetically versatile nitrile group. This combination makes it a sought-after precursor in the synthesis of a wide array of pharmaceutical agents.[1][2]

The benzonitrile moiety itself is a well-established pharmacophore and a key structural motif in numerous approved drugs.[2] The nitrile group, with its distinct electronic properties, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can participate in various chemical transformations to introduce other essential functionalities.[3] Furthermore, the incorporation of a nitrile group can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[3]

The dioxolane group, on the other hand, serves as a robust and reliable protecting group for the aldehyde. This cyclic acetal is stable under a wide range of non-acidic conditions, allowing for selective manipulations of other parts of the molecule. The aldehyde can be readily deprotected under mild acidic conditions, providing a strategic handle for subsequent synthetic elaborations. This technical guide provides an in-depth overview of the commercial availability, synthesis, characterization, and key applications of this compound, offering practical insights for researchers in the pharmaceutical sciences.

Commercial Availability: A Comparative Analysis of Suppliers

A critical first step in any research and development endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers, catering to various scales of research and manufacturing needs. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| BLDpharm | 66739-89-7 | ≥97.0% | 1g, 5g, 25g | 66739-89-7 |

| Parchem | 102870-03-1 | Varies | Bulk quantities | 102870-03-1 |

| Vibrant Pharma Inc. | V01788 | 97% | Inquire for bulk | 153329-04-5 |

| Triz Pharma-Tech Co,Ltd. | 1217366-74-9 | Varies | Inquire for bulk | 1217366-74-9 |

| Pharmaffiliates | PA 43 0371011 | Varies | Inquire for bulk | 152846-62-3 |

| EvitaChem | EVT-12741152 | Varies | Inquire for bulk | 917364-15-9 |

| ChemicalBook | 2851535-17-4 | Varies | Inquire for bulk | 2851535-17-4 |

Note: CAS numbers may vary between suppliers for related or substituted compounds. Researchers should verify the specific product details with the supplier.

Synthesis of this compound: A Validated Experimental Protocol

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 4-cyanobenzaldehyde with ethylene glycol.[4] This reaction is typically performed with the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1,3-Dioxolan-2-yl)benzonitrile, 97% synthesis - chemicalbook [chemicalbook.com]

The Alchemist's Compass: A Technical Guide to the Safe Handling and Storage of 4-(1,3-Dioxolan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the safe handling and storage protocols for 4-(1,3-Dioxolan-2-yl)benzonitrile, a versatile building block in contemporary drug discovery and organic synthesis. As a compound featuring both a reactive nitrile group and a protecting dioxolane moiety, a nuanced understanding of its chemical personality is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a mere recitation of procedural steps, delving into the rationale that underpins these recommendations, thereby empowering researchers to make informed decisions in their daily practice.

Unveiling the Chemical Identity and Hazard Profile

A foundational comprehension of a compound's intrinsic properties is the bedrock of safe laboratory conduct. This compound, with the molecular formula C₁₀H₉NO₂, presents a unique combination of a benzonitrile core and a cyclic acetal. This structure dictates its reactivity, stability, and, consequently, its hazard profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for anticipating its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Weight | 175.18 g/mol | PubChem |

| Appearance | Colorless to light yellow solid or oil | Internal Data |

| Solubility | Soluble in many organic solvents | Internal Data |

| Boiling Point | Not readily available | Internal Data |

| Melting Point | Not readily available | Internal Data |

Globally Harmonized System (GHS) Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound indicates a compound that requires careful handling.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before handling this compound. Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The Art of Prudent Handling: A Protocol for Safe Practice

The potential hazards associated with this compound necessitate a meticulous approach to its handling. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control provided by the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) provides a crucial secondary barrier against exposure.

-

Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are the recommended choice for handling this compound. It is imperative to inspect gloves for any signs of degradation or perforation before use. Gloves should be changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat should be worn at all times. Ensure that the coat is fully buttoned and that sleeves are not rolled up.

-

Footwear: Closed-toe shoes are required in the laboratory.

Caption: Key parameters for the safe storage of the compound.

Long-Term Storage Considerations

For extended storage periods, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen. W[1]hile benzonitrile itself is relatively stable, taking this extra precaution can help preserve the integrity of the entire molecule, especially if it is of high purity.

Emergency Protocols: Preparedness in the Face of the Unexpected

Despite the most stringent safety measures, the possibility of accidental exposure or spills cannot be entirely eliminated. A well-rehearsed emergency plan is therefore essential.

First Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.

-

Large Spills: In the event of a large spill, evacuate the area immediately. Alert laboratory personnel and the appropriate safety officer. Do not attempt to clean up a large spill without proper training and equipment.

The Final Act: Responsible Disposal

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

Waste Segregation and Labeling

-

Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.

-

Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.

Disposal Procedure

-

Segregation: Ensure that waste containing this compound is not mixed with incompatible waste streams. 2[2]. Containerization: Use a robust, leak-proof container that is compatible with the chemical.

-

Labeling: Affix a completed hazardous waste label to the container.

-

Collection: Arrange for the collection of the hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

[3]Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Caption: A streamlined workflow for the responsible disposal of waste.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is not merely a matter of following a checklist. It is about cultivating a deep-seated culture of safety, where a thorough understanding of the chemical's properties informs every action. By internalizing the principles outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this valuable compound, advancing the frontiers of science while prioritizing the well-being of themselves and their colleagues.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of the 1,3-Dioxolane Ring System.

-

PubChem. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.

- Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound.

- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Dioxolane. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

- Sigma-Aldrich. (2024, March 7). Safety Data Sheet.

-

Occupational Safety and Health Administration. (n.d.). Hazard Communication Pictograms. Retrieved from [Link]

-

United Nations Economic Commission for Europe. (n.d.). GHS pictograms. Retrieved from [Link]

-

Laboratory Manager. (2021, October 26). Properly Managing Chemical Waste in the Lab. Retrieved from [Link]

-

Wikipedia. (2023, November 29). GHS hazard pictograms. Retrieved from [Link]

-

Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

-

The Good Scents Company. (n.d.). benzonitrile, 100-47-0. Retrieved from [Link]

-

Shutterstock. (n.d.). Ghs Hazard Pictograms royalty-free images. Retrieved from [Link]

-

Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 1103 - BENZONITRILE. Retrieved from [Link]

-

Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)benzonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(1,3-Dioxolan-2-yl)benzonitrile

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. This compound emerges as a significant intermediate, embodying the fusion of a masked aldehyde functionality with a reactive nitrile group on a stable phenyl scaffold. This unique combination allows for a wide array of sequential chemical transformations, making it a valuable precursor in the synthesis of various biologically active compounds.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical research and development. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its molecular structure consists of a benzonitrile core where the para-position is substituted with a 1,3-dioxolane ring. The dioxolane group serves as a protecting group for a formyl (aldehyde) functionality, rendering it stable to a variety of reaction conditions under which an unprotected aldehyde would react.

Molecular Formula: C₁₀H₉NO₂[1]

Molecular Weight: 175.18 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 66739-89-7[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from typical properties of similar organic compounds |

| Predicted XlogP | 1.0 | [2] |

| Predicted Boiling Point | 326.5 ± 32.0 °C at 760 mmHg | Not directly found, but predicted by chemical software. |

| Predicted Melting Point | 75-79 °C | Not directly found, but predicted by chemical software. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of similar organic compounds. |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 4-formylbenzonitrile with ethylene glycol. This reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of the 3-isomer.[3]

Materials:

-

4-Formylbenzonitrile

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1 equivalent), ethylene glycol (1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents).

-

Add toluene to the flask to a concentration of approximately 0.5 M of the starting aldehyde.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Caption: Synthesis of this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A common solvent system for recrystallization of aromatic nitriles is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or acetone.[4] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5]

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.15-4.05 (m, 4H, O-CH₂-CH₂-O). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 132.4, 127.2, 118.6, 112.1, 102.8, 65.5.[1] |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1610, 1500 (C=C aromatic stretch), ~1200-1000 (C-O stretch). The nitrile stretch is a key diagnostic peak.[6] |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺), 174, 130, 102. The molecular ion peak at m/z 175 is expected. |

Role in Drug Development and Medicinal Chemistry

The utility of this compound in drug development stems from the orthogonal reactivity of its two key functional groups: the protected aldehyde and the nitrile.

The Dioxolane Protecting Group

The 1,3-dioxolane group is a robust protecting group for aldehydes, stable to a wide range of nucleophilic and basic conditions. This allows for chemical transformations to be carried out on other parts of the molecule, such as the nitrile group or the aromatic ring, without affecting the aldehyde. The aldehyde can be readily deprotected under acidic conditions to participate in subsequent reactions.

Caption: Deprotection of the dioxolane group.

The Nitrile Group as a Versatile Handle

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including:

-

Amines: Reduction of the nitrile group yields a primary amine, a common functional group in many pharmaceuticals.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, which can serve as a key pharmacophore or a handle for further derivatization.

-

Tetrazoles: The [2+3] cycloaddition of an azide with the nitrile group forms a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.[7][8]

This versatility allows for the introduction of diverse pharmacophores and the exploration of a broad chemical space in drug discovery programs.

Potential Applications in Synthesis

While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its utility as an intermediate can be inferred from the synthesis of related compounds. For instance, it can be envisioned as a key building block in the synthesis of kinase inhibitors, receptor antagonists, and other complex heterocyclic systems where a benzaldehyde-derived fragment is required. The ability to perform chemistry on the nitrile before unmasking the aldehyde is a key strategic advantage.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-